![molecular formula C15H26N2O3 B10979204 2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10979204.png)
2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a piperidine ring, a cyclohexane ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the piperidine derivative and the cyclohexane carboxylic acid derivative. The key steps include:
Formation of the Piperidine Derivative: This can be achieved through the hydrogenation of pyridine or by other methods such as cyclization reactions.
Formation of the Cyclohexane Carboxylic Acid Derivative: This is often prepared by the hydrogenation of benzoic acid.
Coupling Reaction: The piperidine derivative is then coupled with the cyclohexane carboxylic acid derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and coupling reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexancarbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexancarbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Der Piperidin-Rest kann mit verschiedenen Rezeptoren und Enzymen interagieren und deren Aktivität modulieren. Dies kann zu Veränderungen in den zellulären Signalwegen und physiologischen Reaktionen führen . Die genauen molekularen Zielstrukturen und beteiligten Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird .
Ähnliche Verbindungen:
Piperidin: Eine einfachere Verbindung mit ähnlicher Struktur, aber ohne die zusätzlichen funktionellen Gruppen.
Piperidinone: Oxidierte Derivate von Piperidin mit unterschiedlichen chemischen Eigenschaften.
Substituierte Piperidine: Verbindungen mit verschiedenen Substituenten am Piperidinring, die zu unterschiedlichen biologischen Aktivitäten führen.
Einzigartigkeit: 2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexancarbonsäure ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die bestimmte chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Wirkmechanismus
The mechanism of action of 2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic Acid: A simpler compound with similar structural features but lacking the piperidine ring.
Piperidine Derivatives: Compounds such as piperidine itself or substituted piperidines that share the piperidine ring structure.
Uniqueness
2-{[(2-PIPERIDINOETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the combination of the piperidine ring and the cyclohexane carboxylic acid group.
Eigenschaften
Molekularformel |
C15H26N2O3 |
|---|---|
Molekulargewicht |
282.38 g/mol |
IUPAC-Name |
2-(2-piperidin-1-ylethylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26N2O3/c18-14(12-6-2-3-7-13(12)15(19)20)16-8-11-17-9-4-1-5-10-17/h12-13H,1-11H2,(H,16,18)(H,19,20) |
InChI-Schlüssel |
UOYGYBMQXLFZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


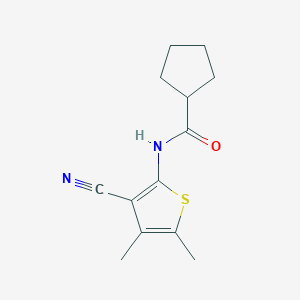
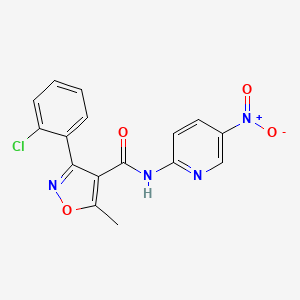
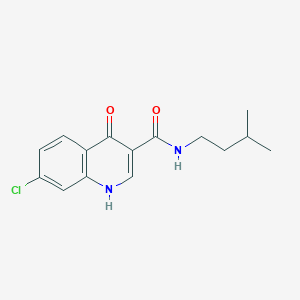
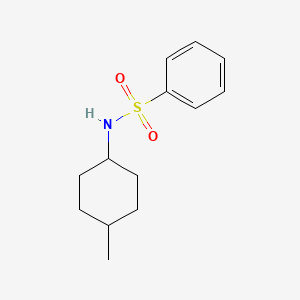

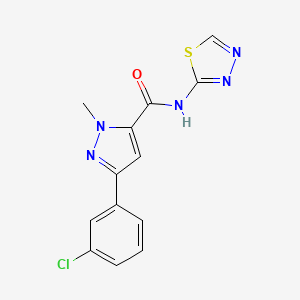
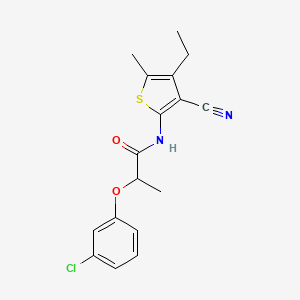
![1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10979160.png)
![2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B10979176.png)
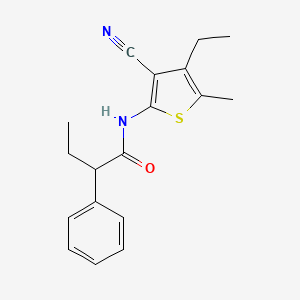
![N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10979180.png)
![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10979186.png)
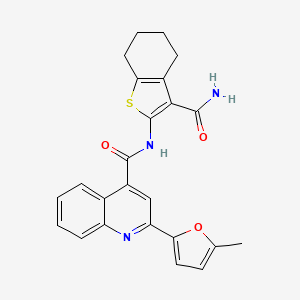
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10979190.png)
